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Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD+-dependent protein deacetylases and

mono-ADP-ribosyltransferases, has emerged as a critical regulator of longevity, genome

stability, and metabolism.[1] Its diverse functions are of significant interest in the fields of aging

research and therapeutic development. This guide provides a comparative overview of SIRT6

function in key model organisms—humans, mice, and the budding yeast Saccharomyces

cerevisiae—supported by experimental data and detailed protocols.

Core Functions and Evolutionary Conservation
SIRT6 is a chromatin-associated protein with evolutionarily conserved roles in maintaining

genomic integrity and regulating metabolic pathways.[1][2] In mammals, SIRT6 is primarily

localized to the nucleus.[2] The yeast genome encodes two SIRT6 homologs, Hst3 and Hst4,

which also play crucial roles in genome stability.[3] While the core functions are conserved,

species-specific nuances exist, particularly in the context of lifespan regulation.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2996200?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Sirtuin_6
https://en.wikipedia.org/wiki/Sirtuin_6
https://pmc.ncbi.nlm.nih.gov/articles/PMC7002868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7002868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6640630/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2996200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Function Human Mouse Yeast (Hst3/Hst4)

Primary Enzymatic

Activities

Deacetylation

(H3K9ac, H3K56ac),

Mono-ADP-

ribosylation, Defatty-

acylation

Deacetylation

(H3K9ac, H3K56ac),

Mono-ADP-

ribosylation, Defatty-

acylation

Deacetylation

(H3K56ac)

Role in DNA Repair

Promotes Double-

Strand Break (DSB)

and Base Excision

Repair (BER)[1]

Promotes DSB and

BER; efficiency

correlates with

lifespan across rodent

species

Prevents genome

instability by

regulating

transcription and

preventing R-loop

formation[3]

Role in Metabolism

Regulates glucose

and lipid metabolism;

acts as a tumor

suppressor by

controlling glycolysis

Regulates glucose

homeostasis, insulin

sensitivity, and lipid

metabolism[2]

Regulates

transcription of

metabolic genes

Role in Lifespan

Polymorphisms

associated with

human longevity

Overexpression

extends lifespan,

particularly in males in

some studies

Deletion of Hst3/Hst4

impacts replicative

lifespan

Key Substrates
Histone H3 (K9, K56),

PARP1, KDM2A, CtIP

Histone H3 (K9, K56),

PARP1, GCN5, PER2
Histone H3 (K56)

Quantitative Comparison of Enzymatic Activity
The enzymatic activity of SIRT6 is crucial to its biological functions. While direct comparative

kinetic studies across species are limited, available data for human SIRT6 reveals its substrate

preferences.

Table 2: In Vitro Enzymatic Kinetics of Human SIRT6
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Substrate kcat/Km (M⁻¹s⁻¹) Reference

Demyristoylation (H3K9myr) 9,100 [4]

Deacetylation (H3K9ac) 3.4 [4]

Deacetylation (H3K9ac) -

Basal
kcat = 0.003 s⁻¹, Km = 400 µM [5]

Note: The deacetylase activity of SIRT6 is significantly enhanced in the presence of

nucleosomes or long-chain fatty acids.[4][5] A direct comparison of kcat/Km values for mouse

and yeast SIRT6 homologs requires further investigation. A study comparing rodent species

found that the SIRT6 from the long-lived beaver exhibited more robust DSB repair activity

compared to the mouse SIRT6, a difference attributed to five specific amino acid residues.[6]

Key Signaling Pathways
SIRT6 is a central node in several critical signaling pathways that govern cellular homeostasis.

SIRT6 in DNA Double-Strand Break Repair
SIRT6 plays a pivotal role in the early stages of the DNA damage response (DDR).

Nucleus

DNA Double-Strand
Break SIRT6

recruitment

PARP1

mono-ADP-ribosylates
(activates)

KDM2A

mono-ADP-ribosylates
(displaces from chromatin)

H3K36me2

indirectly increases

DSB Repair
(NHEJ & HR)

promotes

demethylates
(inhibits) Transcription

represses
inhibits collision
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SIRT6-mediated DNA double-strand break repair pathway.

SIRT6 in Metabolic Regulation
SIRT6 is a key regulator of glucose and lipid metabolism, primarily through its deacetylase

activity on histone H3.
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SIRT6 regulation of glucose metabolism.

Experimental Protocols
Protocol 1: In Vitro SIRT6 Deacetylase Assay
(Fluorometric)
This protocol is adapted from commercially available kits and published methods.[7]

Materials:

Recombinant human SIRT6

Fluorogenic acetylated peptide substrate (e.g., based on H3K9ac sequence)

NAD+

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (containing a protease to release the fluorophore from the deacetylated

product)

96-well black microplate

Fluorometric plate reader

Procedure:

Prepare a reaction mixture containing assay buffer, the fluorogenic peptide substrate, and

NAD+.

Add the test compound (inhibitor or activator) or vehicle control to the appropriate wells.

Initiate the reaction by adding recombinant SIRT6 to each well.

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

Stop the reaction and develop the signal by adding the developer solution to each well.
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Incubate at room temperature for 15-30 minutes.

Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and

emission at 460 nm).

Calculate the percentage of inhibition or activation relative to the vehicle control.

Protocol 2: In Vitro SIRT6 Mono-ADP-Ribosylation Assay
This protocol is based on methods described for studying sirtuin ADP-ribosylation.[8][9]

Materials:

Recombinant SIRT6

Substrate protein (e.g., PARP1, KDM2A, or a generic substrate like histone H1)

[³²P]-NAD+

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

SDS-PAGE gels and electrophoresis apparatus

Phosphorimager

Procedure:

Set up the reaction in a microcentrifuge tube containing reaction buffer, the substrate protein,

and recombinant SIRT6.

Initiate the reaction by adding [³²P]-NAD+.

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding SDS-PAGE loading buffer.

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen.
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Visualize the radiolabeled (ADP-ribosylated) proteins using a phosphorimager.

Protocol 3: Cellular Analysis of SIRT6-mediated Histone
Deacetylation
This protocol outlines the steps to assess changes in histone acetylation in response to SIRT6

modulation in cultured cells.

Materials:

Mammalian cell line of interest

SIRT6 overexpression plasmid or siRNA targeting SIRT6

Transfection reagent

Histone extraction buffer

Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K56, anti-total H3)

Secondary antibody conjugated to HRP

Western blot reagents and equipment

Procedure:

Culture cells to the desired confluency.

Transfect cells with either a SIRT6 expression vector or siRNA against SIRT6. Use

appropriate controls (e.g., empty vector, non-targeting siRNA).

After 48-72 hours, harvest the cells and perform histone extraction.

Quantify protein concentration of the histone extracts.

Perform western blotting:

Separate equal amounts of histone extracts by SDS-PAGE.
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Transfer proteins to a PVDF membrane.

Block the membrane and probe with primary antibodies against specific histone

acetylation marks and total histone H3 (as a loading control).

Incubate with the appropriate HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Quantify the band intensities to determine the relative change in histone acetylation.

Conclusion
SIRT6 is a multifaceted enzyme with conserved functions in maintaining genome stability and

metabolic homeostasis across diverse species. While the core enzymatic activities are

preserved, their regulation and impact on complex traits like lifespan exhibit species-specific

differences. The provided data and protocols offer a foundation for researchers to further

explore the comparative biology of SIRT6 and its potential as a therapeutic target for age-

related diseases and cancer. Future studies focusing on a direct quantitative comparison of

enzymatic kinetics and substrate specificity across a wider range of species will be invaluable

in fully elucidating the evolutionary trajectory of this critical longevity-associated protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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